

# Leniolisib Demonstrates Significant Reduction in Lymphadenopathy and Splenomegaly in APDS Patients

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of clinical trial data highlights the efficacy of **Leniolisib**, a selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor, in treating Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. The evidence strongly supports its role in reducing lymphadenopathy and splenomegaly, key manifestations of the disease.

For researchers and drug development professionals, this guide provides a detailed comparison of **Leniolisib**'s performance against other treatment modalities for APDS, supported by experimental data and methodologies from pivotal clinical trials.

### Comparative Efficacy of Leniolisib in APDS

**Leniolisib** has shown statistically significant improvements in patients with APDS by directly targeting the underlying cause of the disease—the hyperactivity of the PI3K $\delta$  signaling pathway.[1][2] This targeted approach contrasts with broader immunosuppressive therapies and supportive care, which have been the standard of care but do not address the root of the disease.[3][4]



| Treatment<br>Modality                                                                | Mechanism of<br>Action                                                                                | Efficacy in<br>Reducing<br>Lymphadenop<br>athy                                                                                                                     | Efficacy in<br>Reducing<br>Splenomegaly                                                                                   | Key Clinical<br>Trial/Study                                           |
|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Leniolisib                                                                           | Selective inhibitor of PI3Kδ, reducing the hyperactivity of the PI3K/AKT/mTOR pathway.[5][6]          | Significant reduction in the sum of products of diameters (SPD) of index lymph nodes.[7] [8] A Phase 3 trial showed a mean reduction of 39% in lymph node size.[9] | Significant reduction in spleen volume. [8][10] A Phase 3 trial demonstrated a mean reduction of 40% in spleen volume.[9] | Phase 3, randomized, placebo- controlled trial (NCT02435173). [1][10] |
| Sirolimus<br>(Rapamycin)                                                             | mTOR inhibitor,<br>acting<br>downstream of<br>the PI3K/AKT<br>pathway.[11]                            | Partial reduction in lymphoproliferati on has been observed.[7]                                                                                                    | Partial reduction<br>in splenomegaly<br>has been<br>reported.[11]                                                         | Observational studies and case reports.[7]                            |
| Supportive Care (e.g., Immunoglobulin Replacement Therapy, Prophylactic Antibiotics) | Manages<br>symptoms and<br>prevents<br>infections.[3][4]                                              | No direct effect<br>on<br>lymphadenopath<br>y.[4]                                                                                                                  | No direct effect<br>on<br>splenomegaly.[4]                                                                                | Standard of care,<br>data from patient<br>registries.[2]              |
| Hematopoietic<br>Stem Cell<br>Transplantation<br>(HSCT)                              | Replaces the patient's hematopoietic system with a healthy donor's, correcting the genetic defect.[4] | Can resolve<br>lymphadenopath<br>y.[4]                                                                                                                             | Can resolve<br>splenomegaly.[4]                                                                                           | Case series and cohort studies.[4]                                    |



# Experimental Protocols Pivotal Phase 3 Clinical Trial of Leniolisib (NCT02435173)

Objective: To evaluate the efficacy and safety of **Leniolisib** in patients with APDS.[1][10]

Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.[1]

Patient Population: 31 patients aged 12 years and older with a confirmed diagnosis of APDS.[8] [12]

Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of **Leniolisib** or a placebo orally twice daily for 12 weeks.[1][9]

### **Primary Endpoints:**

- Change from baseline in the sum of products of diameters (SPD) of index lymph nodes.[10]
- Change from baseline in the percentage of naïve B cells.[10]

#### Key Assessments:

- Lymphadenopathy: Measured by computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and week 12.[7]
- Splenomegaly: Spleen volume was assessed by MRI at baseline and week 12.[8]
- Pharmacodynamics: The effect on the PI3K/AKT pathway was assessed by measuring the levels of phosphorylated Akt (pAkt) in B cells.[5][13]

## Visualizing the Mechanism and Experimental Workflow

To further elucidate the role of **Leniolisib**, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trial.





Click to download full resolution via product page

Caption: **Leniolisib**'s Mechanism of Action in the PI3K $\delta$  Pathway.





Click to download full resolution via product page

Caption: Workflow of the Pivotal Phase 3 Leniolisib Clinical Trial.

In conclusion, **Leniolisib** represents a significant advancement in the treatment of APDS, offering a targeted therapy that effectively reduces lymphadenopathy and splenomegaly by inhibiting the hyperactive PI3K $\delta$  pathway. The robust data from its clinical development program provide a strong foundation for its use in this patient population.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment of Activated PI3Kδ Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 4. allaboutapds.jp [allaboutapds.jp]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Leniolisib phosphate? [synapse.patsnap.com]
- 7. Effective "activated PI3Kδ syndrome"—targeted therapy with the PI3Kδ inhibitor leniolisib -PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3Kδ inhibitor leniolisib improves symptoms in patients with APDS/PASLI Medical Conferences [conferences.medicom-publishers.com]
- 11. Activated PI3K Delta Syndrome GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leniolisib Demonstrates Significant Reduction in Lymphadenopathy and Splenomegaly in APDS Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608518#validation-of-leniolisib-s-effect-on-reducing-lymphadenopathy-and-splenomegaly]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com